Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate
Executive Summary & Core Rationale
(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a stereochemically defined, highly specialized chiral building block. In advanced organic synthesis, it serves as a critical intermediate for developing novel pharmaceuticals—particularly those targeting the central nervous system (CNS)—and enantiomerically pure agrochemicals[1]. The incorporation of the tetrahydrofuran (THF) ring into drug scaffolds provides unique conformational rigidity and hydrogen-bonding capabilities that are entirely absent in standard carbocyclic analogs.
As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic synthon. The trans relationship between the amine and the ester dictates its spatial trajectory in target binding, making rigorous stereocontrol during its synthesis and storage absolutely paramount.
Physicochemical Properties & Structural Analysis
Understanding the fundamental properties of this synthon is crucial for downstream process chemistry. The compound is utilized either as a reactive free base or as a stable hydrochloride (HCl) salt[2].
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description |
| Compound Name | (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate |
| CAS Registry Number | 362488-80-0 (Free Base)[1] / 1402565-76-7 (HCl Salt)[2] |
| Molecular Formula | C₆H₁₁NO₃ (Free Base) / C₆H₁₂ClNO₃ (HCl Salt) |
| Molecular Weight | 145.16 g/mol (Free Base) / 181.62 g/mol (HCl Salt)[2] |
| Stereochemistry | (3R, 4S) - trans configuration |
| Physical State | Colorless to pale yellow liquid (Free Base) / White solid (HCl Salt) |
| Predicted pKa (Amine) | ~ 8.5 - 9.0 |
Expert Note on Molecular Formula: While some commercial databases erroneously list the molecular formula of the free base as C₇H₁₁NO₃ (157.17 g/mol )[1], rigorous stoichiometric calculation of the methyl ester of 4-aminotetrahydrofuran-3-carboxylic acid confirms the true formula is C₆H₁₁NO₃ (145.16 g/mol ). The C₇ anomaly likely refers to an ethyl ester derivative or includes a residual solvent adduct. The HCl salt is correctly identified as C₆H₁₂ClNO₃ (181.62 g/mol )[2].
Synthetic Methodologies & Process Chemistry
The synthesis of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate requires strict stereocontrol to establish the trans relationship between the C3-carboxylate and C4-amine. Industrial and academic methodologies often rely on the regioselective and stereospecific ring-opening of a THF-epoxide, a method foundational to producing related herbicidally active carboxamides[3].
Experimental Protocol: Stereoselective Synthesis via Epoxide Azidolysis
This protocol is designed as a self-validating system to ensure high enantiomeric excess (ee) and chemical purity.
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Epoxidation: Treat methyl 2,5-dihydrofuran-3-carboxylate with m-chloroperoxybenzoic acid (mCPBA) in anhydrous dichloromethane (DCM) at 0°C.
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Causality: The low temperature minimizes ester hydrolysis and kinetically directs the formation of the meso-epoxide.
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Azidolysis (Stereocontrol Step): React the epoxide with sodium azide (NaN₃) and ammonium chloride in dimethylformamide (DMF) at 80°C.
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Causality: Nucleophilic attack occurs strictly via an Sₙ2 mechanism at the less sterically hindered C4 position. This trajectory strictly enforces the trans-(3R,4S) relative stereochemistry.
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Reduction: Subject the resulting azido-ester to catalytic hydrogenation (Pd/C, H₂ gas, 1 atm) in methanol until hydrogen uptake ceases.
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Validation: Confirm the disappearance of the azide stretch (~2100 cm⁻¹) via FT-IR.
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Salt Formation: Treat the crude free amine with 4M HCl in dioxane.
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Causality: Protonating the primary amine prevents intermolecular aminolysis (where the amine of one molecule attacks the ester of another), thereby precipitating the highly stable HCl salt.
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Chiral Resolution: Purify the product using Preparative Chiral Supercritical Fluid Chromatography (SFC).
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Validation: Confirm >99% ee using analytical Chiral HPLC before proceeding to downstream applications.
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Step-by-step stereospecific synthetic workflow via epoxide azidolysis.
Applications in Medicinal Chemistry (SAR)
The (3R,4S)-isomer is heavily utilized in medicinal chemistry for structure-activity relationship (SAR) studies[1]. The THF ring acts as a rigid vector, directing the spatial orientation of the amine and ester groups while providing a hydrogen-bond acceptor (the ring oxygen). This improves aqueous solubility without drastically increasing the topological polar surface area (TPSA)—a balance highly favorable for blood-brain barrier (BBB) penetration in CNS drug candidates.
Logical SAR integration pathway of the (3R,4S)-isomer core into CNS drug candidates.
Handling, Stability, and Storage Protocols
Free Base vs. HCl Salt: The free base of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is a reactive species. If left unprotonated, the primary aliphatic amine can act as a nucleophile, leading to gradual oligomerization via ester amidation over time.
Self-Validating Storage Protocol:
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Form: Always store as the hydrochloride salt (CAS: 1402565-76-7)[4] unless the free base is required immediately for a reaction.
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Environment: Keep in a dark, tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent ambient moisture absorption[4].
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Validation Before Use: Prior to utilizing stored batches in sensitive catalytic steps, perform a rapid ¹H-NMR (in D₂O for the salt) to verify the integrity of the methyl ester singlet (~3.7 ppm) and confirm the absence of broad polymeric amide peaks.
References
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Title: 3-Furancarboxylicacid,4-Aminotetrahydro-,Methylester,(3R,4S)-(9Ci) CAS NO 362488-80-0 | Source: ChemicalCell | URL: 1
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Title: (3R,4S)-rel-4-aminotetrahydro-3-furancarboxylic acid methyl ester hydrochloride | 1402565-76-7 | Source: AppChem | URL: 2
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Title: 1402565-76-7 | rel-Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate | Source: BLD Pharm | URL: 4
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Title: US20210292312A1 - Herbicidally active 3-phenylisoxazoline-5-carboxamides of tetrahydro and dihydrofuran carboxylic acids and esters | Source: Google Patents | URL: 3
Sources
- 1. 3-Furancarboxylicacid,4-Aminotetrahydro-,Methylester,(3R,4S)-(9Ci) | 362488-80-0 | ChemicalCell [chemicalcell.com]
- 2. appchemical.com [appchemical.com]
- 3. US20210292312A1 - Herbicidally active 3-phenylisoxazoline-5-carboxamides of tetrahydro and dihydrofuran carboxylic acids and esters - Google Patents [patents.google.com]
- 4. 1402565-76-7|rel-Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]
